molecular formula C13H11N5OS B286840 7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole

7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole

Cat. No. B286840
M. Wt: 285.33 g/mol
InChI Key: ZLZSAAQSLSLIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole, also known as MMB-2201, is a synthetic cannabinoid that has been used for research purposes. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been known to produce psychoactive effects in users. However, MMB-2201 has not been approved for human consumption and is only intended for laboratory research.

Mechanism of Action

The mechanism of action of 7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole involves the binding of the compound to the CB1 and CB2 receptors in the brain. This binding activates these receptors, which can lead to changes in mood, appetite, and pain sensation. 7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole has been shown to have a high affinity for these receptors, which makes it a potent synthetic cannabinoid.
Biochemical and Physiological Effects:
7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole has been shown to produce a range of biochemical and physiological effects in laboratory studies. These effects include changes in heart rate, blood pressure, and body temperature. 7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole has also been shown to produce psychoactive effects, such as euphoria and altered perception.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole in laboratory experiments include its potency and ability to bind to the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids. However, the limitations of using 7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole include its potential for producing psychoactive effects and its lack of approval for human consumption.

Future Directions

There are several future directions for research involving 7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole. One area of interest is the development of new synthetic cannabinoids that have fewer psychoactive effects but still bind to the CB1 and CB2 receptors. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body. Additionally, researchers may investigate the potential therapeutic applications of synthetic cannabinoids for treating conditions such as chronic pain and anxiety disorders.
Conclusion:
7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole is a synthetic cannabinoid that has been used for research purposes to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for regulating mood, appetite, and pain sensation. While 7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole has potential advantages for laboratory research, its potential for producing psychoactive effects and lack of approval for human consumption limit its use. Future research directions may include the development of new synthetic cannabinoids and the study of their long-term effects and therapeutic applications.

Synthesis Methods

The synthesis of 7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole involves the reaction of 7-methyl-1,2-benzoxazole-3-carboxylic acid with 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid chloride in the presence of a base. This reaction produces 7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole as a white powder, which can be purified through recrystallization.

Scientific Research Applications

7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for regulating mood, appetite, and pain sensation. Researchers have studied the effects of 7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole on these receptors to better understand the mechanisms of action of synthetic cannabinoids.

properties

Molecular Formula

C13H11N5OS

Molecular Weight

285.33 g/mol

IUPAC Name

7-methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole

InChI

InChI=1S/C13H11N5OS/c1-7-4-3-5-9-10(17-19-12(7)9)6-11-16-18-8(2)14-15-13(18)20-11/h3-5H,6H2,1-2H3

InChI Key

ZLZSAAQSLSLIHK-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC3=NN4C(=NN=C4S3)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)CC3=NN4C(=NN=C4S3)C

Origin of Product

United States

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